7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane

Description

Contextualization within Halogenated Hydrocarbons Research

Halogenated organic compounds (HOCs) are a vast class of chemicals that include chlorinated, brominated, and fluorinated substances. nih.gov They have been the subject of extensive research due to their widespread use and environmental persistence. nih.gov Within this group, fluorinated compounds, often categorized under the umbrella of per- and polyfluoroalkyl substances (PFAS), are notable for the exceptional strength of the carbon-fluorine (C-F) bond. asm.org This bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to the molecules. wikipedia.orgnih.govnih.gov

The stability of the C-F bond contrasts with other carbon-halogen bonds, influencing the chemical behavior and environmental fate of these compounds. Polyfluoroalkyl bromides are of particular interest as they combine the highly stable fluorinated segment with a more reactive carbon-bromine (C-Br) bond, allowing for selective chemical transformations.

Table 1: Comparison of Average Carbon-Halogen Bond Energies

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-F | ~480 |

| C-Cl | ~340 |

| C-Br | ~290 |

| C-I | ~220 |

This table illustrates the superior strength of the Carbon-Fluorine bond compared to other Carbon-Halogen bonds.

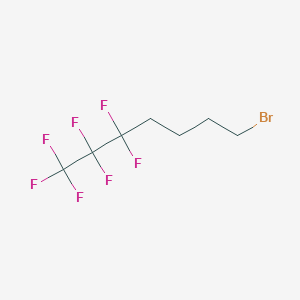

Structural Features and Nomenclature of 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane

The structure and name of this compound are defined by the systematic rules of IUPAC nomenclature. The compound is built on a seven-carbon alkane chain, which is indicated by the root name "heptane".

Structural Breakdown:

Heptane: A saturated seven-carbon backbone.

1,1,1,2,2,3,3-heptafluoro: This prefix, along with the numerical locants, specifies that there are seven fluorine atoms. Three are attached to the first carbon (C1), two are attached to the second carbon (C2), and two are attached to the third carbon (C3).

7-Bromo: This indicates a single bromine atom is attached to the seventh carbon (C7).

This compound is classified as a polyfluoroalkyl substance because the carbon chain is not fully saturated with fluorine atoms; it retains hydrogen atoms on carbons 4, 5, and 6. itrcweb.orgclu-in.org The presence of both a stable, polyfluorinated "tail" and a reactive bromo-functionalized "head" makes it a bifunctional molecule.

Table 2: Nomenclature Deconstruction

| Part of Name | Meaning |

|---|---|

| 7-Bromo- | A bromine atom is on the 7th carbon. |

| 1,1,1,2,2,3,3-heptafluoro- | Seven fluorine atoms are located at positions 1, 2, and 3. |

| heptane | The core structure is a seven-carbon single-bonded chain. |

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1391033-22-9 manchesterorganics.com |

| Molecular Formula | C7H8BrF7 manchesterorganics.com |

| Molecular Weight | 321.03 g/mol |

Academic Significance and Research Directions for Fluorinated Alkyl Bromides

Fluorinated alkyl bromides are of considerable academic and industrial interest primarily as intermediates in organic synthesis. google.com The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. This "fluorine effect" is heavily exploited in the development of pharmaceuticals and agrochemicals. wikipedia.orgacs.org

Academic Significance:

Synthetic Building Blocks: These compounds are valuable reagents for creating more complex fluorinated molecules. wikipedia.org The C-Br bond can be readily targeted for various reactions, such as nucleophilic substitution or the formation of organometallic reagents, leaving the fluorinated portion of the molecule intact. princeton.edunih.gov

Probes for Mechanistic Studies: The distinct reactivity of the C-Br bond versus the inertness of the C-F bonds allows researchers to study reaction mechanisms with high selectivity. princeton.edu

Research Directions:

Novel Fluorination Methods: A significant area of research is the development of new and more efficient methods to synthesize fluorinated compounds. This includes strategies for converting alkyl bromides into alkyl fluorides, which remains a challenging transformation. princeton.eduacs.org

Late-Stage Functionalization: There is growing interest in methods that allow for the introduction of fluorine-containing groups at a late stage in the synthesis of a complex molecule. Fluorinated alkyl bromides can serve as key precursors in these strategies. princeton.edu

Fluorous Chemistry: The polyfluorinated segment of these molecules can act as a "fluorous tail." Fluorous chemistry utilizes the unique solubility properties of highly fluorinated compounds to simplify the purification of reaction products. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,1,1,2,2,3,3-heptafluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF7/c8-4-2-1-3-5(9,10)6(11,12)7(13,14)15/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPBLDBHFVETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895159 | |

| Record name | 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391033-22-9 | |

| Record name | 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 1,1,1,2,2,3,3 Heptafluoroheptane and Analogues

Strategies for Incorporating Perfluoroalkyl Segments

The introduction of a perfluoroalkyl chain onto a hydrocarbon backbone is a critical challenge in organofluorine synthesis. Several robust methods have been developed, each with distinct advantages regarding starting material availability, scalability, and isomeric purity of the products.

Telomerization is a prominent industrial method for producing perfluoroalkyl iodides, which are versatile precursors for compounds like 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane. researchgate.net This process involves the reaction of a "telogen," a short-chain perfluoroalkyl iodide, with a "taxogen," typically an unsaturated monomer like tetrafluoroethylene (B6358150) (TFE). researchgate.net

The reaction can be represented as: C_mF_{2m+1}I\text{ (telogen)} + n(CF_2=CF_2)\text{ (taxogen)} \rightarrow C_mF_{2m+1}(CF_2CF_2)_nI

For instance, pentafluoroethyl iodide (C2F5I) can be reacted with TFE to yield a mixture of longer-chain perfluoroalkyl iodides. researchgate.net The distribution of products with varying chain lengths (n) can be controlled by adjusting the reaction conditions, such as the ratio of telogen to taxogen. The resulting perfluoroalkyl iodides, such as 1-iodoheptafluoropropane, serve as key building blocks. These intermediates can then undergo subsequent transformations, such as radical addition to an appropriate unsaturated hydrocarbon, to assemble the full carbon skeleton before a final halogen exchange or functionalization step introduces the terminal bromine.

| Telogen Example | Taxogen | Typical Product | Application |

| Pentafluoroethyl iodide (C₂F₅I) | Tetrafluoroethylene (TFE) | C₂F₅(CF₂CF₂)ₙI | Precursors for fluorotelomer alcohols and surfactants researchgate.nettaylorandfrancis.com |

| Heptafluoroisopropyl iodide ((CF₃)₂CFI) | Tetrafluoroethylene (TFE) | (CF₃)₂CF(CF₂CF₂)ₙI | Synthesis of branched perfluoroalkyl compounds google.com |

A highly effective and versatile laboratory-scale method for creating a C-C bond between a perfluoroalkyl group and a hydrocarbon segment is the radical addition of a perfluoroalkyl iodide to an alkene. rsc.org This atom transfer radical addition (ATRA) can be initiated thermally, photochemically, or through the use of radical initiators. rsc.orgrsc.org

The general mechanism involves three main stages:

Initiation: A perfluoroalkyl radical (R_f•) is generated from the perfluoroalkyl iodide (R_fI).

Propagation: The R_f• radical adds to the double bond of an alkene (e.g., 4-bromo-1-butene), creating a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of R_fI, propagating the chain and forming the desired iodo-functionalized product.

Termination: Radicals combine to terminate the chain reaction.

Recent advancements have led to metal-free and photo-free initiation systems, such as the use of a pyridine/bis(pinacolate)diboron combination, expanding the substrate scope and functional group tolerance of this reaction. rsc.org

Table 2: Conditions for Radical Addition of Perfluoroalkyl Iodides to Alkenes

| Initiation Method | Alkene Substrate Example | Perfluoroalkyl Iodide | Product Type | Reference |

|---|---|---|---|---|

| Pyridine/B₂(pin)₂ | Unactivated Alkenes | C_nF_{2n+1}I | Iodoperfluoroalkylation Adduct | rsc.org |

| Visible Light Photoredox Catalysis | Terminal Alkenes | CF₃I, C₄F₉I | Perfluoroalkylated Adduct | organic-chemistry.org |

Following the radical addition, the resulting terminal iodide must be converted to a bromide. This is typically achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although conditions must be adapted for I-to-Br exchange. wikipedia.orgucla.edu Reagents such as alkyl bromides in the presence of a catalyst can facilitate this transformation. organic-chemistry.org

While building from perfluorinated blocks is common, an alternative approach involves constructing the hydrocarbon skeleton first and then introducing the fluorine atoms. This can be done through electrophilic or nucleophilic fluorination, though achieving the specific 1,1,1,2,2,3,3-heptafluoro substitution pattern selectively on a longer alkyl chain is exceptionally challenging.

Electrophilic Fluorination: This method uses reagents with a polarized N-F bond, which deliver an electrophilic fluorine atom ("F+"). wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are widely used to fluorinate carbanions or other nucleophilic carbon centers. wikipedia.orgnih.gov While powerful for synthesizing certain alkyl fluorides, creating seven C-F bonds on adjacent carbons with high regioselectivity on a pre-existing chain is not a practical route for this target molecule. nih.govresearchgate.net

Nucleophilic Fluorination: This approach involves the displacement of leaving groups (like halides or sulfonates) by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or various amine-HF complexes. ucla.eduorganic-chemistry.orgnumberanalytics.com It is the cornerstone of many industrial fluorination processes, like the Halex process for aromatic compounds. wikipedia.org For aliphatic systems, multiple substitutions to create geminal difluoro- and trifluoromethyl groups are possible but often require harsh conditions and are difficult to control, making this strategy less suitable for synthesizing the target compound compared to block-wise assembly. ucla.edu

Selective Bromination Techniques for Remote Functionalization

Introducing a bromine atom at the terminal (C-7) position of the heptafluoroheptane chain requires a selective functionalization method. The choice of strategy depends on the precursor available.

If the precursor is 1,1,1,2,2,3,3-heptafluoroheptane, a direct C-H bromination is required. Free-radical halogenation with elemental bromine (Br₂) is a common method. A key principle governing this reaction is selectivity: bromine radicals are significantly more selective than chlorine radicals. masterorganicchemistry.comkhanacademy.org The reaction preferentially targets the weakest C-H bond, with reactivity generally following the order: tertiary > secondary > primary. libretexts.org For a linear alkane chain like heptafluoroheptane, the internal secondary C-H bonds are more reactive than the terminal primary C-H bonds of the methyl group. Consequently, achieving high selectivity for the terminal 7-bromo product via free-radical bromination is challenging and would likely result in a mixture of isomers requiring extensive purification.

A more controlled and selective approach involves synthesizing a precursor that already contains a functional group at the C-7 position. For example, a terminal alcohol (7-hydroxy-1,1,1,2,2,3,3-heptafluoroheptane) can be readily converted to the desired 7-bromo derivative using standard reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (the Appel reaction). This strategy avoids the selectivity issues of direct C-H halogenation and is generally preferred for laboratory synthesis.

Advanced Purification and Isolation Procedures in Fluorine Chemistry

Fluorinated compounds often exhibit unique physical properties that necessitate specialized purification techniques. Their high polarity combined with low polarizability makes them poorly soluble in both traditional organic solvents and water, a property sometimes referred to as "fluorous." wikipedia.org

Distillation: For thermally stable and volatile compounds like this compound, fractional distillation is a primary method for purification, especially on a larger scale. The significant difference in boiling points between the desired product and potential hydrocarbon or poly-brominated side products often allows for effective separation.

Chromatography: Standard silica (B1680970) gel chromatography can be challenging due to the weak interaction of highly fluorinated compounds with the stationary phase, leading to poor separation. However, modified techniques can be effective. Fluorous Solid-Phase Extraction (F-SPE) utilizes a silica gel functionalized with perfluoroalkyl chains. In this technique, fluorous compounds are retained on the column while non-fluorinated impurities are washed away. The desired compound is then eluted with a fluorinated solvent. trea.com

Extraction: The unique solubility profile of perfluoroalkyl-containing molecules can be exploited in liquid-liquid extractions. A "fluorous phase," a solvent such as perfluorohexane, can be used to selectively extract highly fluorinated compounds from organic solvents like toluene (B28343) or tetrahydrofuran, enabling a straightforward separation of products from non-fluorinated reagents and byproducts. wikipedia.org

Chemical Reactivity and Transformation Studies of 7 Bromo 1,1,1,2,2,3,3 Heptafluoroheptane

Reactivity at the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond is a key functional group that typically dictates the reactivity of alkyl halides. The following subsections explore potential reactions at this site.

Nucleophilic Substitution Reactions with Varied Reagents

Nucleophilic substitution is a fundamental reaction class for alkyl halides. However, the high electronegativity of the fluorine atoms in the polyfluorinated chain of 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane would significantly influence the reactivity of the C-Br bond. The strong electron-withdrawing effect of the heptafluoroheptyl group would polarize the C-Br bond, making the carbon atom attached to the bromine highly electrophilic and, in principle, susceptible to nucleophilic attack.

Potential nucleophiles could include alkoxides, thiolates, cyanides, and amines. A hypothetical reaction is presented in the table below.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 7- (1,1,1,2,2,3,3-heptafluoroheptan)-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 8,8,9,9,10,10,10-heptafluorodecanenitrile |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1- (1,1,1,2,2,3,3-heptafluoroheptyl)thio-methane |

It is important to note that the reaction kinetics and yields for such substitutions are unknown for this specific compound.

Radical Reactions Involving Bromine Atom Transfer

The C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical. This process is often initiated by radical initiators (e.g., AIBN) or photochemically. The resulting 1,1,1,2,2,3,3-heptafluoroheptyl radical could then participate in various radical reactions, such as addition to alkenes or alkynes.

A generalized scheme for a radical addition reaction is shown below:

Initiation: Initiator -> 2 In• In• + C₇H₈BrF₇ -> In-Br + •C₇H₈F₇

Propagation: •C₇H₈F₇ + CH₂=CHR -> C₇H₈F₇-CH₂-C•HR C₇H₈F₇-CH₂-C•HR + C₇H₈BrF₇ -> C₇H₈F₇-CH₂-CH(Br)R + •C₇H₈F₇

Detailed studies on the efficiency and selectivity of such radical reactions for this compound are not available.

Metal-Mediated Coupling Reactions (e.g., Grignard, Suzuki, Sonogashira Analogues)

Metal-mediated cross-coupling reactions are powerful tools for carbon-carbon bond formation.

Grignard Reaction: The formation of a Grignard reagent from this compound by reaction with magnesium metal would be challenging. The high strength of the C-F bonds and potential side reactions could hinder the formation of the corresponding organomagnesium compound.

Suzuki and Sonogashira Analogues: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used. In principle, this compound could serve as an electrophilic partner in these reactions.

A hypothetical Suzuki coupling is presented below:

| Boronic Acid/Ester | Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1- (1,1,1,2,2,3,3-heptafluoroheptyl)benzene |

The actual feasibility and optimization of these coupling reactions for this specific substrate require experimental investigation.

Chemical Stability and Transformations of the Polyfluorinated Alkyl Chain

The polyfluorinated alkyl chain in this compound is expected to be highly stable due to the strength of the carbon-fluorine (C-F) bonds. These bonds are generally resistant to cleavage under typical reaction conditions. Transformations involving the fluorinated chain would likely require harsh conditions or specialized reagents that can activate C-F bonds. Potential, though likely difficult, transformations could include reductive defluorination or elimination reactions under forcing conditions.

Mechanistic Investigations of Reaction Pathways Induced by Fluoroalkane Structure

The unique electronic properties of the heptafluoroheptyl group would be a central theme in any mechanistic investigation of this compound's reactivity. The strong inductive effect of the fluorine atoms would significantly impact the energetics of transition states and the stability of intermediates in both nucleophilic substitution and metal-catalyzed reactions.

For instance, in a hypothetical Sₙ2 reaction, the electron-withdrawing nature of the fluorinated chain would stabilize the transition state, potentially accelerating the reaction compared to its non-fluorinated analogue. Conversely, in reactions involving carbocation intermediates (Sₙ1-type), the same inductive effect would destabilize a positive charge on the adjacent carbon, making such pathways less favorable. Detailed mechanistic studies, which are currently absent from the literature, would be essential to elucidate these electronic effects and predict the reactivity of this and similar polyfluorinated compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹⁹F, ¹H, and ¹³C, a complete picture of the connectivity and chemical environment of each atom can be assembled.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroalkyl Moiety Analysis

Fluorine-19 NMR is particularly powerful for analyzing the heptafluoroalkyl portion of the molecule. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing distinct signals for the CF₃, CF₂, and CF₂ groups along the carbon chain.

In this compound, three distinct fluorine environments are expected, leading to three main signals in the ¹⁹F NMR spectrum. The terminal trifluoromethyl (CF₃) group would appear at a characteristic chemical shift, while the two adjacent difluoromethylene (CF₂) groups would each produce a separate signal due to their different proximities to the alkyl chain. Furthermore, spin-spin coupling between adjacent, non-equivalent fluorine nuclei would lead to complex splitting patterns, providing valuable information about the connectivity of the fluoroalkyl chain.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm) | Predicted Splitting Pattern |

| CF₃ | -80 to -85 | Triplet |

| CF₂ (at C2) | -120 to -125 | Quartet of Triplets |

| CF₂ (at C3) | -110 to -115 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar fluoroalkyl chains and expected coupling patterns. Actual experimental values may vary.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance

Proton (¹H) NMR spectroscopy provides information on the hydrocarbon portion of the molecule. The spectrum would show distinct signals for the methylene (B1212753) (CH₂) groups at positions C4, C5, C6, and C7. The chemical shifts of these protons would be influenced by the neighboring electron-withdrawing fluoroalkyl group and the terminal bromine atom. The protons on C4 would be the most deshielded by the adjacent CF₂ group, appearing at the lowest field, while the protons on C7, adjacent to the bromine, would also be significantly deshielded. Protons on C5 and C6 would have chemical shifts intermediate to these. Spin-spin coupling between adjacent non-equivalent protons would result in triplet or multiplet patterns for each signal, confirming the connectivity of the alkyl chain.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H and ¹⁹F data by providing information about the carbon skeleton. Each of the seven carbon atoms in the molecule is chemically distinct and would therefore produce a unique signal in the ¹³C NMR spectrum. The chemical shifts of the fluorinated carbons would be significantly downfield due to the strong deshielding effect of the fluorine atoms, and their signals would be split by one-bond and two-bond couplings to the attached fluorine atoms. The chemical shifts of the methylene carbons would be influenced by their proximity to the fluoroalkyl group and the bromine atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Predicted Splitting Pattern |

| ¹H | H4 | 2.2 - 2.5 | Multiplet |

| ¹H | H5 | 1.6 - 1.9 | Multiplet |

| ¹H | H6 | 1.9 - 2.2 | Multiplet |

| ¹H | H7 | 3.4 - 3.6 | Triplet |

| ¹³C | C1 | 115 - 120 | Quartet |

| ¹³C | C2 | 108 - 112 | Triplet |

| ¹³C | C3 | 105 - 110 | Triplet |

| ¹³C | C4 | 25 - 30 | Singlet |

| ¹³C | C5 | 28 - 33 | Singlet |

| ¹³C | C6 | 30 - 35 | Singlet |

| ¹³C | C7 | 32 - 37 | Singlet |

Note: Predicted values are based on established increments and data from similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the exact molecular formula can be determined. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks of almost equal intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum provides further structural information. Cleavage of the carbon-carbon bonds along the chain would result in characteristic fragment ions. For example, the loss of a butyl bromide fragment or various fluorinated fragments would produce signals that can be used to piece together the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. The strong carbon-fluorine (C-F) bonds of the heptafluoroalkyl group give rise to intense absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed in the 2850-3000 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds in the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | IR, Raman | 2850 - 3000 |

| C-F Stretch | IR | 1100 - 1350 |

| C-Br Stretch | IR, Raman | 500 - 600 |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful method for separating and identifying volatile compounds. The high volatility of this bromoalkane makes it well-suited for GC analysis. The retention time in a GC system is a characteristic property that can be used for identification, while the mass spectrometer provides definitive structural information for the separated components.

High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment, particularly for less volatile impurities that may be present. By selecting an appropriate stationary phase and mobile phase, impurities can be effectively separated from the main compound. A universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used for the detection of all components, regardless of their chromophoric properties. These techniques are crucial for ensuring the high purity required for many applications.

Theoretical and Computational Studies of Fluorinated Bromoalkanes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of fluorinated bromoalkanes. Methods like Density Functional Theory (DFT) are widely used to investigate electronic structure, molecular orbitals, and charge distribution. emerginginvestigators.orgresearchgate.net

DFT calculations involve selecting a functional (e.g., B3LYP, wB97XD) and a basis set (e.g., cc-pVDZ) to solve an approximation of the Schrödinger equation for a multi-electron system. researchgate.netnih.gov These calculations can determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net

For fluorinated alkanes, these calculations reveal how the high electronegativity of fluorine atoms influences electron density distribution. wikipedia.orgfiveable.meresearchgate.net The fluorine atoms withdraw electron density, creating partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. wikipedia.orgalfa-chemistry.com This significant bond polarity is a defining feature of their electronic structure. Mulliken charge analysis is a technique used in these studies to quantify the partial charge on each atom, providing a detailed map of the electrostatic potential of the molecule. emerginginvestigators.orgresearchgate.net

Table 1: Common Parameters in DFT Calculations for Fluorinated Compounds

| Parameter | Description | Common Examples |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, BPBE, wB97XD |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | cc-pVDZ, 6-31G*, STO-3G |

| Calculated Property | The electronic characteristic being investigated. | HOMO/LUMO Energies, Mulliken Charges, Bond Lengths, Energy Gap |

| Software | The computational chemistry program used for the calculations. | Gaussian, ORCA, Spartan |

Conformational Analysis and Energy Minimization of Heptafluoroheptane Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules like heptafluoroheptane derivatives, understanding the preferred conformations is crucial as it affects their physical properties and reactivity.

Computational methods are used to perform energy minimization, identifying the lowest energy (most stable) conformers. Studies on related molecules, such as 3,5-difluoroheptane, show that fluorine substitution significantly influences the conformational profile of an alkane chain. soton.ac.uk The presence of fluorine atoms can lead to preferences for specific dihedral angles to minimize steric hindrance and electrostatic repulsion between the highly electronegative fluorine atoms. researchgate.net

The stability of conformers can be influenced by the surrounding medium. For example, a conformational preference that is dominant in the gas phase may change in a polar solvent. soton.ac.uk Continuum solvation models are often used in calculations to simulate the effect of a solvent on conformational energies. soton.ac.uk The results of these computational analyses can be validated by comparing them with experimental data from techniques like NMR spectroscopy, which can provide information about dihedral angles through J-coupling analysis. soton.ac.uk

Table 2: Influence of Medium on Conformer Population for a syn-Difluorinated Heptane Derivative

| Conformation | Population in Gas Phase (%) | Population in Chloroform (%) | Population in Water (%) |

|---|---|---|---|

| AG-/G-A | 71 | 63 | 48 |

| AA | 10 | 18 | 34 |

| GG-/G-G | 12 | 11 | 9 |

Data derived from studies on syn-3,5-difluoroheptane, a related heptafluoroheptane derivative. soton.ac.uk

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are invaluable for predicting the chemical reactivity of fluorinated bromoalkanes and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway. acs.orgresearchgate.netchemrxiv.org

Reactivity predictions often rely on analyzing the molecule's frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals can indicate likely sites for nucleophilic or electrophilic attack. Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. scirp.orgresearchgate.net For instance, chemical hardness (related to the HOMO-LUMO gap) indicates resistance to change in electron configuration, with harder molecules being less reactive. researchgate.netresearchgate.net

For bromoalkanes, computational studies can model pathways such as nucleophilic substitution (SN2) reactions. These models can identify the transition state structure and calculate the activation energy barrier, which determines the reaction rate. researchgate.net This allows for a comparison of the feasibility of different potential mechanisms, such as whether a reaction proceeds through a direct displacement or involves the formation of an intermediate complex. acs.orgchemrxiv.org

Table 3: Global Reactivity Descriptors Calculated from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change in electron distribution. |

| Electrophilicity Index (ω) | µ² / (2η) | A measure of the electrophilic character of a species. |

Where I is the ionization potential and A is the electron affinity, often approximated by HOMO and LUMO energies.

Analysis of Carbon-Fluorine Bond Properties and Stability

The exceptional stability of fluorinated compounds is primarily due to the unique properties of the carbon-fluorine (C-F) bond. researchgate.netalfa-chemistry.com Computational studies provide a quantitative understanding of these properties.

The C-F bond is one of the strongest single covalent bonds in organic chemistry. wikipedia.organylearn.ai Its strength is attributed to a combination of factors. Fluorine is the most electronegative element, leading to a highly polarized bond with significant partial ionic character (Cδ+—Fδ−). wikipedia.orgfiveable.me This polarity results in a strong electrostatic attraction between the carbon and fluorine atoms, which shortens and strengthens the bond. wikipedia.orgresearchgate.net

Theoretical calculations can precisely determine bond lengths and bond dissociation energies (BDEs). The BDE is the energy required to break a bond homolytically. wikipedia.organylearn.ai Calculations for fluorinated molecules consistently show a high BDE for the C-F bond compared to other carbon-halogen bonds. wikipedia.org For instance, the BDE for a C-F bond in a simple methyl halide is significantly higher than that for C-Cl, C-Br, and C-I bonds. wikipedia.org This high bond energy explains the chemical inertness and high thermal stability of compounds like 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane. alfa-chemistry.comanylearn.ai

Table 4: Comparison of Bond Dissociation Energies (BDEs) for Methyl Halides (CH₃–X)

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | ~115 |

| C–H | ~105 |

| C–Cl | ~84 |

| C–Br | ~72 |

| C–I | ~58 |

These values illustrate the superior strength of the C-F bond compared to other carbon-halogen and carbon-hydrogen bonds. wikipedia.org

Synthesis and Characterization of Derivatives and Analogues of 7 Bromo 1,1,1,2,2,3,3 Heptafluoroheptane

Preparation of Polyfluoroalkyl Carboxylic Acids and Sulfonic Acids from Brominated Precursors

The conversion of the terminal bromine in 7-bromo-1,1,1,2,2,3,3-heptafluoroheptane to acidic functionalities like carboxylic and sulfonic acids is a fundamental transformation for creating valuable intermediates and final products, such as surfactants and specialty polymers.

Polyfluoroalkyl Carboxylic Acids: A primary method for converting alkyl halides to carboxylic acids involves the formation of a Grignard reagent followed by carboxylation. For this compound, this would involve reaction with magnesium metal in an etheral solvent to form the corresponding Grignard reagent. This organometallic intermediate can then be reacted with carbon dioxide (either solid or gaseous) to yield a magnesium carboxylate salt. Subsequent acidic workup protonates the salt to furnish the desired 8,8,9,9,10,10,10-heptafluorodecanoic acid. While this is a standard method, the presence of the fluorinated chain can influence the reactivity of the Grignard reagent.

Polyfluoroalkyl Sulfonic Acids: The synthesis of polyfluoroalkyl sulfonic acids from their brominated precursors is a more involved process. A common route involves the initial conversion of the alkyl bromide to a thiol. This can be achieved through reaction with a sulfur nucleophile like sodium thiouronium chloride followed by hydrolysis, or by using reagents such as potassium thioacetate (B1230152) followed by deacetylation. The resulting polyfluoroalkyl thiol can then be oxidized to the corresponding sulfonic acid. Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, are typically employed for this transformation. The multi-step nature of this synthesis requires careful control of reaction conditions to achieve good yields.

| Precursor | Target Functional Group | Key Reagents | Plausible Intermediate |

| This compound | Carboxylic Acid | 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ | Grignard Reagent |

| This compound | Sulfonic Acid | 1. KSAc 2. KOH 3. H₂O₂ | Polyfluoroalkyl Thiol |

Elaboration of the Bromine Functional Group into Heteroatom-Containing Structures

The carbon-bromine bond in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various heteroatoms and the construction of diverse molecular architectures.

Nitrogen-Containing Derivatives: The bromine atom can be displaced by nitrogen nucleophiles to form amines, amides, and other nitrogenous compounds. For instance, reaction with ammonia (B1221849) or primary amines can yield the corresponding primary or secondary amines, although this may require elevated temperatures or catalysis. bohrium.com A more controlled approach involves the use of phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) to produce the primary amine. N-polyfluoroalkylation of sulfonamides has also been demonstrated as an effective method for forming C-N bonds. researchgate.net

Oxygen-Containing Derivatives: The synthesis of ethers and alcohols from this compound can be achieved through reaction with oxygen nucleophiles. Alkoxides, such as sodium ethoxide, can be used to displace the bromide and form the corresponding ether. The direct conversion to an alcohol via hydrolysis with hydroxide (B78521) ions is also possible, though this may require harsh conditions due to the reduced electrophilicity of the carbon adjacent to the alkyl chain compared to carbons closer to the fluorine atoms.

Sulfur-Containing Derivatives: The introduction of sulfur is readily accomplished through reaction with various sulfur nucleophiles. As mentioned previously, thiols can be prepared using reagents like potassium thioacetate or thiourea (B124793). google.comsielc.com These thiols can then be further reacted to form other sulfur-containing compounds. Alternatively, direct reaction with a thiol under basic conditions can yield the corresponding sulfide. The synthesis of polyfluoroaryl sulfides has been achieved using thiourea or potassium thioacetate as sulfur transfer reagents in reactions with polyfluoroarenes. researchgate.net

| Nucleophile Type | Example Reagent | Resulting Functional Group |

| Nitrogen | Phthalimide, Hydrazine | Primary Amine |

| Oxygen | Sodium Ethoxide | Ether |

| Sulfur | Potassium Thioacetate | Thioacetate (Thiol precursor) |

Chain Length Modifications and Their Influence on Chemical Behavior

The properties of fluorinated compounds are highly dependent on the length of both the fluorinated and non-fluorinated segments of the molecule. Modifying the chain length of analogues of this compound can significantly alter their chemical behavior, including their reactivity, solubility, and intermolecular interactions.

Increasing the length of the perfluoroalkyl chain generally enhances properties such as hydrophobicity and oleophobicity. This is due to the low polarizability of the C-F bond and the larger surface area of the fluorinated segment. In the context of derivatives, a longer perfluoroalkyl chain would be expected to decrease the solubility of the molecule in polar solvents and increase its tendency to self-assemble or adsorb at interfaces.

Introduction of Stereochemical Elements into Fluorinated Alkyl Chains

The introduction of stereocenters into fluorinated molecules is of significant interest, particularly in the development of new pharmaceuticals and chiral materials. The presence of fluorine can influence the conformational preferences and electronic properties of a molecule, which in turn can direct the outcome of stereoselective reactions.

For derivatives of this compound, stereochemical elements could be introduced in several ways. One approach is to use a chiral nucleophile to displace the bromine atom, potentially leading to diastereomeric products if a new stereocenter is formed.

More sophisticated strategies involve the use of asymmetric catalysis. For example, if a double bond were to be introduced into the hydrocarbon portion of the molecule, a wide variety of catalytic asymmetric reactions, such as hydrogenation, epoxidation, or dihydroxylation, could be employed to create one or more stereocenters with high enantiomeric excess. Chiral phase-transfer catalysts have been used for the asymmetric alkylation of α-fluoro ketones, demonstrating a method for constructing fluorinated quaternary stereocenters. sielc.com Furthermore, enzymatic approaches are emerging as powerful tools for the precise and selective synthesis of chiral fluorinated compounds. google.com These methods can create stereocenters at positions remote from existing functional groups, offering a high degree of control over the final molecular architecture. google.com

The development of stereospecific reactions involving fluorinated substrates is an active area of research. For instance, the stereospecific electrophilic fluorination of organometallic nucleophiles presents a route to enantiomerically enriched alkyl fluorides. Such methodologies could be adapted to create chiral analogues of this compound and its derivatives, opening up new avenues for the exploration of their chiroptical and biological properties.

Applications in Chemical Synthesis and Materials Science Research

Role as a Precursor in Organofluorine Building Block Synthesis

Theoretically, 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane could serve as a versatile precursor for a variety of organofluorine building blocks. The terminal bromine atom acts as a handle for numerous chemical transformations. For instance, it could undergo nucleophilic substitution reactions to introduce a wide array of functional groups.

Potential Synthetic Transformations:

| Reaction Type | Reagent Example | Potential Product Class |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Heptafluoroalkyl Azides |

| Grignard Formation | Magnesium (Mg) | Heptafluoroalkyl Grignard Reagents |

| Coupling Reactions | Terminal Alkynes | Heptafluoroalkylated Alkynes |

| Ether Synthesis | Sodium Phenoxide | Heptafluoroalkyl Aryl Ethers |

These transformations would yield more complex molecules where the heptafluoroheptyl group can introduce properties such as thermal stability, lipophilicity, and metabolic resistance, which are highly sought after in pharmaceutical and agrochemical research. However, specific studies detailing these synthetic routes for this particular compound are not available.

Utilization in the Development of Specialty Chemicals and Functional Materials

The incorporation of the C₇F₇H₈- moiety from this compound into other molecules could lead to the development of specialty chemicals with unique surface properties. Fluorinated chains are known to be both hydrophobic (water-repellent) and oleophobic (oil-repellent).

This dual repellency is the basis for fluorosurfactants and surface-protecting agents. By attaching the heptafluoroheptyl group to various molecular backbones, it is conceivable to design new coatings, sealants, or additives for textiles, electronics, and architectural materials to enhance their resistance to water, oil, and stains. Research into these specific applications for this compound has not been publicly documented.

Integration into Polymer Architectures and Fluoroelastomer Research

In the field of polymer science, fluorinated compounds are critical for creating high-performance materials. This compound could theoretically be used as a chain-transfer agent or as a monomer precursor in polymerization reactions. The bromo-functional group could be converted into a polymerizable group, such as a vinyl or acrylic moiety.

Incorporating the long, flexible heptafluoroheptyl side chain into a polymer backbone could lead to materials with:

Low glass transition temperatures, a key characteristic of elastomers.

Enhanced chemical and thermal stability.

Low surface energy and anti-fouling properties.

Such polymers would be candidates for advanced fluoroelastomers used in demanding applications like aerospace seals, chemical-resistant hoses, and high-performance gaskets. Despite this potential, no published research has been identified that demonstrates the use of this compound in fluoroelastomer synthesis.

Employment in Fundamental Studies of Perfluorinated Compound Interactions

Perfluorinated compounds exhibit unique intermolecular interactions, including fluorous-fluorous interactions and a tendency to self-assemble. This compound could serve as a model compound for studying the fundamental physics and thermodynamics of these interactions. Its relatively simple, well-defined structure would be advantageous in studies involving:

Self-Assembly: Investigating how these molecules organize on surfaces or in solution.

Phase Behavior: Studying the formation of fluorous phases, which are distinct from both aqueous and organic phases.

Spectroscopic Analysis: Using techniques like NMR to probe the behavior of fluorinated chains in different chemical environments.

Such fundamental knowledge is crucial for advancing the rational design of new fluorinated materials and systems. However, the scientific community has not yet published studies that specifically employ this compound for these purposes.

Environmental Transformation Pathways and Persistence Research for Polyfluoroalkyl Substances

Investigation of Degradation Mechanisms of Polyfluoroalkyl Bromides in Environmental Matrices

The environmental degradation of polyfluoroalkyl bromides, a subgroup of per- and polyfluoroalkyl substances (PFAS), is a complex process influenced by the inherent stability of the carbon-fluorine (C-F) bond and the presence of a carbon-bromine (C-Br) bond. While research directly focusing on 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane is limited, the degradation mechanisms can be inferred from studies on related PFAS and brominated organic compounds.

The primary degradation pathways for polyfluoroalkyl substances involve the transformation of the functional group and the shortening of the perfluoroalkyl chain. For a compound like this compound, the C-Br bond is significantly weaker than the C-F bonds and the carbon-carbon (C-C) bonds within the fluorinated chain. Consequently, the initial degradation step is likely to involve the cleavage of the C-Br bond. This can occur through various mechanisms, including nucleophilic substitution, where the bromine atom is replaced by another group (e.g., a hydroxyl group in water), or reductive dehalogenation under anaerobic conditions.

Once the bromine is removed, the resulting polyfluoroalkyl intermediate can undergo further degradation. For instance, if a hydroxyl group is introduced, the resulting alcohol can be oxidized to a carboxylic acid. This transformation is a key step in the degradation of many polyfluoroalkyl substances, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs). These PFCAs are generally more persistent than their precursor compounds.

In addition to chemical degradation, microbial activity can play a role in the transformation of polyfluoroalkyl bromides. nih.gov Some microorganisms have been shown to mediate the dehalogenation of brominated compounds. mdpi.com For example, aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) has been observed to proceed via an initial oxidative step involving the cleavage of a C-H bond, followed by rapid debromination. nih.gov While this compound lacks C-H bonds on the fluorinated chain, microbial enzymes could potentially target the C-Br bond or the non-fluorinated part of the molecule.

Photodegradation is another potential mechanism, particularly in the presence of photosensitizers. For example, the bromine-photosensitized degradation of perfluorooctanoic acid (PFOA) has been demonstrated, suggesting that the presence of bromine species can facilitate the breakdown of perfluorinated chains under sunlight. researchgate.net This indicates that photolytic cleavage of the C-Br bond in this compound could be a relevant degradation pathway in sunlit surface waters.

Studies on Abiotic and Biotic Transformation Pathways

The transformation of polyfluoroalkyl bromides in the environment can proceed through both abiotic (non-biological) and biotic (biological) pathways. These pathways often result in the formation of more persistent perfluoroalkyl acids (PFAAs).

Abiotic Transformation Pathways:

Abiotic degradation of polyfluoroalkyl bromides is primarily driven by chemical reactions such as hydrolysis and photolysis.

Hydrolysis: The C-Br bond is susceptible to hydrolysis, where water molecules react with the compound to replace the bromine atom with a hydroxyl group. The rate of hydrolysis is dependent on environmental conditions such as pH and temperature. The resulting polyfluoroalkyl alcohol can then be oxidized to a corresponding carboxylic acid.

Photolysis: Direct photolysis of polyfluoroalkyl bromides by sunlight is generally slow. However, indirect photolysis, facilitated by the presence of other substances in the environment like dissolved organic matter or nitrate, can enhance degradation. As mentioned earlier, bromine-photosensitized degradation has been observed for PFOA, indicating a potential pathway for brominated PFAS. researchgate.net

Biotic Transformation Pathways:

Biotic transformations are mediated by microorganisms and their enzymes. Polyfluoroalkyl substances are generally more susceptible to microbial attack than their perfluoroalkyl counterparts. nih.govmdpi.com

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize oxygen to break down organic compounds. For polyfluoroalkyl bromides, initial attack by monooxygenase or dioxygenase enzymes could lead to the cleavage of the C-Br bond or oxidation of the non-fluorinated part of the molecule. mdpi.com Studies on other fluorotelomer compounds have shown that aerobic biotransformation leads to the formation of PFCAs. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can utilize other electron acceptors for respiration. Reductive dehalogenation is a common anaerobic degradation pathway for halogenated compounds, where the halogen is removed and replaced by a hydrogen atom. This process has been observed for brominated compounds and could be a potential pathway for this compound in anoxic environments like sediments and some groundwater.

It is important to note that the biodegradation of highly fluorinated compounds is often a slow process, and complete mineralization to carbon dioxide and inorganic halides is rare. nih.gov Instead, biotransformation often leads to the formation of stable PFAAs. nih.gov

Influence of Fluorinated Chain Length and Functional Groups on Environmental Fate and Mobility

The environmental behavior of polyfluoroalkyl substances is significantly influenced by the length of their fluorinated carbon chain and the nature of their functional groups. frontiersin.org

Fluorinated Chain Length:

The length of the perfluoroalkyl chain impacts several key properties that determine the environmental fate and mobility of these compounds:

Persistence: Generally, the persistence of PFAS increases with increasing chain length. The strong C-F bonds make the perfluoroalkyl chain resistant to degradation.

Sorption: Longer-chain PFAS tend to sorb more strongly to soil and sediment organic carbon. This reduces their mobility in the environment but can lead to their accumulation in solid matrices. Conversely, shorter-chain PFAS are more mobile and can readily contaminate groundwater.

Bioaccumulation: Longer-chain PFAS have a higher potential for bioaccumulation in organisms.

For this compound, the C7 fluorinated chain length places it in the category of a long-chain PFAS, suggesting a tendency for persistence and bioaccumulation.

Functional Groups:

The functional group of a PFAS molecule plays a crucial role in its reactivity, water solubility, and interaction with environmental matrices.

The Bromine Atom: The presence of a bromine atom in this compound introduces a reactive site into the otherwise highly stable molecule. As discussed, the C-Br bond is a likely point of initial attack for both abiotic and biotic degradation processes. This makes polyfluoroalkyl bromides potentially less persistent than their fully perfluorinated counterparts.

Formation of Carboxylic Acids: The transformation of the bromo-functional group to a carboxyl group would result in the formation of a perfluoroalkyl carboxylic acid (PFCA). PFCAs are anionic at typical environmental pH, which increases their water solubility and mobility in aquatic systems.

The interplay between the relatively long fluorinated chain and the reactive bromo-functional group will ultimately determine the environmental fate of this compound. While the fluorinated chain confers persistence, the bromine atom provides a pathway for transformation, likely leading to the formation of persistent PFCA transformation products.

Methodologies for Identifying and Quantifying Environmental Transformation Products

The identification and quantification of the environmental transformation products of polyfluoroalkyl bromides require sophisticated analytical techniques due to the complexity of environmental matrices and the low concentrations at which these compounds often occur.

Sample Preparation:

The first step in the analysis is the extraction and concentration of the target analytes from the environmental sample (e.g., water, soil, sediment). Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating PFAS from water samples.

Liquid-Liquid Extraction (LLE): This technique can also be used for water samples.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These methods are typically used for solid samples like soil and sediment.

Analytical Instrumentation:

The primary analytical tool for the identification and quantification of PFAS and their transformation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . mdpi.com

Liquid Chromatography (LC): LC separates the different compounds in the sample extract based on their physicochemical properties.

Tandem Mass Spectrometry (MS/MS): MS/MS provides highly sensitive and selective detection and quantification of the separated compounds. It can also be used for structural elucidation of unknown transformation products.

Non-Targeted Analysis:

Given that the transformation of this compound can lead to a variety of unknown products, high-resolution mass spectrometry (HRMS) is increasingly used for non-targeted screening. HRMS provides very accurate mass measurements, which can be used to determine the elemental composition of unknown compounds and help in their identification.

Data on Analytical Methods for PFAS

| Analytical Technique | Sample Matrix | Common Analytes | Key Advantages |

| LC-MS/MS | Water, Soil, Biota | PFCAs, PFSAs, FTOHs | High sensitivity and selectivity for targeted compounds. mdpi.com |

| HRMS (e.g., TOF, Orbitrap) | Water, Soil, Biota | Unknown PFAS and transformation products | Enables identification of novel and unexpected compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water (after derivatization) | Volatile and semi-volatile PFAS | Suitable for specific classes of PFAS. norden.org |

The combination of advanced extraction techniques and high-sensitivity mass spectrometry is crucial for elucidating the environmental transformation pathways of polyfluoroalkyl bromides and assessing their potential impact on the environment. nih.gov

Q & A

Basic Question: What are the primary synthetic routes for 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane, and how can their efficiency be optimized experimentally?

Methodological Answer:

Synthesis typically involves halogenation or fluorination of precursor alkanes. A common approach is the nucleophilic substitution of hydroxyl or halogen groups in perfluorinated intermediates using brominating agents (e.g., PBr₃ or HBr under controlled conditions). Optimization requires factorial design experiments to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Lewis acids). Efficiency is quantified via yield (%) and purity (GC-MS/NMR). For example:

| Method | Yield (%) | Purity (GC-MS) | Optimal Conditions |

|---|---|---|---|

| PBr₃ in DMF | 68 | 98% | 100°C, 12h, 1.2 eq PBr₃ |

| HBr gas (anhydrous) | 52 | 95% | 80°C, 24h, excess HBr |

Key Consideration: Monitor side reactions (e.g., defluorination) using ¹⁹F NMR to validate structural integrity .

Advanced Question: How can computational methods resolve contradictions in experimental data on the compound’s thermal stability?

Methodological Answer:

Conflicting thermogravimetric analysis (TGA) data (e.g., decomposition ranges of 150–200°C vs. 180–220°C) may arise from impurities or measurement protocols. To resolve this:

Replicate experiments under inert atmospheres (Ar/N₂) with controlled heating rates (5°C/min).

Employ Density Functional Theory (DFT) to model bond dissociation energies (BDEs) of C-Br and C-F bonds. For example:

Cross-validate with differential scanning calorimetry (DSC) to correlate theoretical predictions with observed exothermic peaks .

Theoretical Framework: Link computational outcomes to fluorinated alkyl chain stability theories (e.g., steric shielding of Br by CF₃ groups) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Limited utility due to high fluorine content but useful for detecting residual protons (e.g., CH₂ groups).

- ¹⁹F NMR: Primary tool for confirming fluorination patterns and quantifying CF₃/CF₂ environments (δ = -60 to -80 ppm).

- GC-MS: Identifies volatile impurities (e.g., unreacted precursors) with electron ionization (EI) fragmentation patterns.

- FT-IR: Validates C-F stretches (1150–1250 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Best Practice: Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .

Advanced Question: How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

To explore Suzuki-Miyaura or Ullmann coupling potential:

Screen catalysts: Compare Pd(PPh₃)₄, CuI, and NiCl₂ in polar aprotic solvents.

Vary substrates: Test aryl boronic acids vs. Grignard reagents.

Monitor kinetics: Use in-situ IR or LC-MS to track intermediate formation.

Example Design:

| Catalyst | Substrate | Yield (%) | Byproduct Analysis |

|---|---|---|---|

| Pd(PPh₃)₄ | PhB(OH)₂ | 45 | Dehalogenation (20%) |

| CuI | PhMgBr | 32 | Homocoupling (35%) |

Theoretical Basis: Fluorine’s electron-withdrawing effect may hinder oxidative addition; steric hindrance from CF₃ groups could limit catalyst access .

Advanced Question: What methodologies address gaps in understanding the environmental fate of this compound?

Methodological Answer:

To assess biodegradation or persistence:

Microcosm Studies: Incubate with soil/water samples under aerobic/anaerobic conditions; track Br⁻ release (ion chromatography).

Computational Predictions: Use EPI Suite or COSMOtherm to estimate half-life (t₁/₂) and bioaccumulation potential.

Comparative Analysis: Contrast with structurally similar compounds (e.g., perfluorooctane sulfonates) .

Data Interpretation Framework: Apply the OECD Guidelines for Testing Chemicals (e.g., Test 301F for ready biodegradability) .

Basic Question: How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

Standardize Protocols: Document inert atmosphere procedures, solvent drying (molecular sieves), and reagent purity (≥99%).

Interlaboratory Validation: Share samples with independent labs for NMR/GC-MS cross-checking.

Data Transparency: Publish raw spectral data and crystallographic files (if applicable) in supplementary materials .

Example Reproduibility Metrics:

| Parameter | Acceptable Range |

|---|---|

| NMR Chemical Shift (¹⁹F) | ±0.5 ppm from literature |

| GC-MS Retention Time | ±0.1 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.